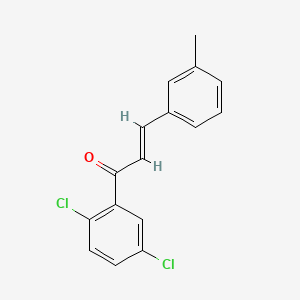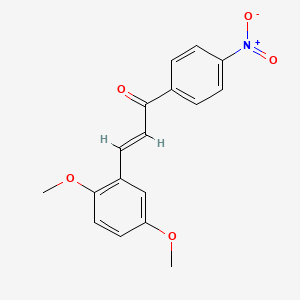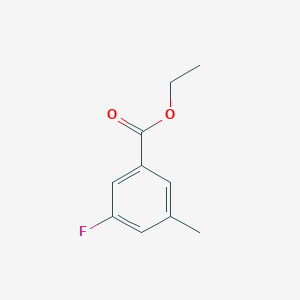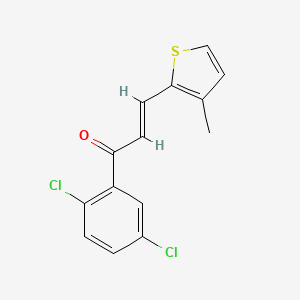
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,5-Dichloro-3-methylphenylprop-2-en-1-one, is a chemical compound consisting of a dichlorophenyl group attached to a methylphenyl group. This compound has been studied for its potential use in various scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is a useful compound for scientific research applications. It has been used in the synthesis of various compounds, including the synthesis of the anti-inflammatory agent flumethasone. It has also been used in the synthesis of the anti-cancer drug lapatinib. In addition, it has been used in the synthesis of various other compounds, such as the anticonvulsant drug topiramate.
Mechanism of Action
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound has an effect on the activity of enzymes involved in the synthesis of various compounds, including the synthesis of the anti-inflammatory agents flumethasone and lapatinib, as well as the anticonvulsant drug topiramate.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer effects, as well as anticonvulsant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, making it ideal for use in lab experiments. However, it is also a relatively toxic compound, and it should be handled with caution in the laboratory.
Future Directions
There are several potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in scientific research. One potential direction is the development of new synthesis methods for the production of this compound. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes involved in the synthesis of various compounds.
Synthesis Methods
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium bromide in a mixture of dichloromethane and tetrahydrofuran. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium iodide in a mixture of dichloromethane and tetrahydrofuran, or the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium chloride in a mixture of dichloromethane and tetrahydrofuran.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUOFDKPFAVTO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














